ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE
Overview
Description
Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonamide group, and an ester linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-phenylglycine with dimethylaminosulfonyl chloride to form N-[(dimethylamino)sulfonyl]-N-phenylglycine. This intermediate is then reacted with ethyl piperazinecarboxylate under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: This compound shares the dimethylamino group and ester linkage but lacks the sulfonamide and piperazine components.
N-Phenylglycine: Similar in structure but without the sulfonamide and ester groups.
Piperazine derivatives: Compounds with the piperazine ring but different substituents.
Uniqueness
Ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as a bioactive molecule, while the piperazine ring provides structural rigidity and binding affinity.
Properties
IUPAC Name |
ethyl 4-[2-[N-(dimethylsulfamoyl)anilino]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-4-26-17(23)20-12-10-19(11-13-20)16(22)14-21(27(24,25)18(2)3)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUHZGFFLQQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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